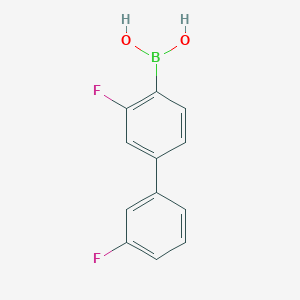

Boronic acid derivative 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Les dérivés d'acide boronique sont une classe de composés organiques qui contiennent un atome de bore lié à un groupe alkyle ou aryle et deux groupes hydroxyle. Ces composés sont connus pour leurs propriétés uniques d'acides de Lewis organiques doux et leur stabilité, ce qui en fait des intermédiaires de synthèse attractifs. Les dérivés d'acide boronique ne se trouvent pas dans la nature et sont synthétisés à partir de sources primaires de bore, comme l'acide borique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation des dérivés d'acide boronique implique généralement la réaction d'esters borates avec des réactifs organométalliques. Une méthode courante consiste à traiter le diéthylzinc avec le triéthylborate, ce qui produit du triéthylborane. Ce composé est ensuite lentement oxydé à l'air ambiant pour produire de l'acide éthylboronique . Une autre méthode implique la borylation catalysée par les métaux d'alcanes et d'arènes, où les acides boroniques sont formés par l'addition de bore aux doubles ou triples liaisons carbone-carbone .

Méthodes de production industrielle : La production industrielle de dérivés d'acide boronique utilise souvent des réactions de borylation à grande échelle à l'aide de catalyseurs métalliques. Ces procédés sont optimisés pour un rendement et une pureté élevés, garantissant la production efficace de dérivés d'acide boronique pour diverses applications .

Analyse Des Réactions Chimiques

Types de réactions : Les dérivés d'acide boronique subissent une variété de réactions chimiques, notamment :

Oxydation : Les acides boroniques peuvent être oxydés pour former des acides boriques.

Réduction : Les réactions de réduction peuvent convertir les acides boroniques en boranes.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Hydrures métalliques ou hydrogénation catalytique.

Substitution : Catalyseurs de palladium et base (par exemple, carbonate de potassium) en présence d'halogénures organiques.

Principaux produits :

Oxydation : Acide borique.

Réduction : Boranes.

Substitution : Composés biaryles (dans le cas du couplage de Suzuki-Miyaura).

4. Applications de la recherche scientifique

Les dérivés d'acide boronique ont un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action des dérivés d'acide boronique implique souvent leur capacité à former des liaisons covalentes réversibles avec les diols et autres nucléophiles. Cette propriété leur permet d'interagir avec les molécules biologiques, telles que les enzymes et les récepteurs, en modulant leur activité. Par exemple, dans le couplage de Suzuki-Miyaura, les acides boroniques subissent une transmétallation avec des complexes de palladium, formant une liaison carbone-palladium qui facilite la réaction de couplage .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of boronic acid derivatives often involves their ability to form reversible covalent bonds with diols and other nucleophiles. This property allows them to interact with biological molecules, such as enzymes and receptors, modulating their activity. For example, in the Suzuki-Miyaura coupling, boronic acids undergo transmetalation with palladium complexes, forming a carbon-palladium bond that facilitates the coupling reaction .

Comparaison Avec Des Composés Similaires

Les dérivés d'acide boronique sont uniques par rapport aux autres composés organoborés en raison de leur stabilité et de leur facilité de manipulation. Des composés similaires comprennent :

Acides boriniques : Contient deux liaisons carbone-bore et une liaison bore-oxygène, ce qui entraîne une acidité de Lewis accrue par rapport aux acides boroniques.

Acides boriques : Plus stables et moins réactifs que les acides boroniques, souvent utilisés comme produit de dégradation final.

Boranes : Hautement réactifs et moins stables, utilisés principalement dans les réactions de réduction.

Propriétés

Formule moléculaire |

C12H9BF2O2 |

|---|---|

Poids moléculaire |

234.01 g/mol |

Nom IUPAC |

[2-fluoro-4-(3-fluorophenyl)phenyl]boronic acid |

InChI |

InChI=1S/C12H9BF2O2/c14-10-3-1-2-8(6-10)9-4-5-11(13(16)17)12(15)7-9/h1-7,16-17H |

Clé InChI |

WAWBMXWYDGQRBT-UHFFFAOYSA-N |

SMILES canonique |

B(C1=C(C=C(C=C1)C2=CC(=CC=C2)F)F)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

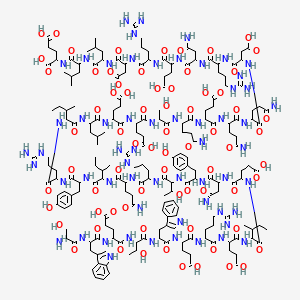

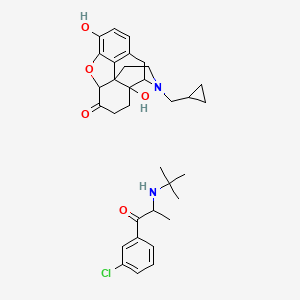

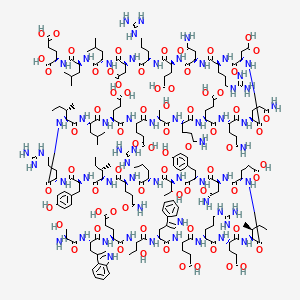

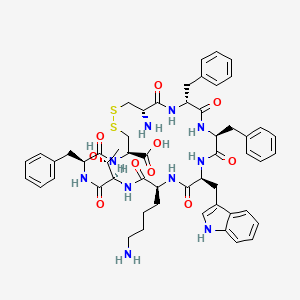

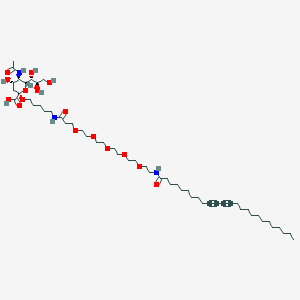

![disodium;[(cycloheptylamino)-phosphonatomethyl]phosphonic acid](/img/structure/B10832377.png)

![(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2R)-2,3-dihydroxy-2-phenylpropanoate](/img/structure/B10832393.png)

![N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide;5-[2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B10832394.png)

![Gadofosveset [MI]](/img/structure/B10832425.png)

![N-[1-[(2R,4R,5R)-5-(hydroxymethyl)-4-prop-2-ynoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B10832432.png)

![5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-2-oxo-1H-quinolin-8-olate;(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate](/img/structure/B10832437.png)

![pentadecasodium;[(2R,3R,4S,5S,6R)-6-[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-3,5-disulfonatooxy-2-(sulfonatooxymethyl)-6-[(2R,3S,4R,5R,6R)-2,4,5-trisulfonatooxy-6-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trisulfonatooxyoxan-2-yl]methyl phosphate](/img/structure/B10832469.png)